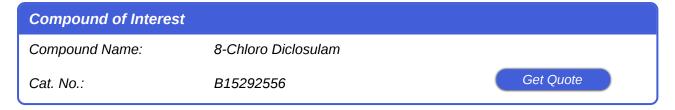


Environmental Fate and Degradation of Diclosulam: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclosulam (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1][2]triazolo[1,5-c]pyrimidine-2-sulfonamide) is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds in various crops, including soybeans and peanuts.[3][4] Its efficacy is influenced by its persistence and behavior in the environment. This technical guide provides a comprehensive overview of the environmental fate and degradation of diclosulam, focusing on its behavior in soil and water systems. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physical and chemical properties. Diclosulam's properties, such as its pH-dependent solubility and low octanol-water partition coefficient, influence its mobility and potential for bioaccumulation.[5]



Property	Value	Source
Molecular Formula	C13H10Cl2FN5O3S	[6]
Molecular Weight	406.2 g/mol	[6][7]
Water Solubility	pH-dependent: ~100 mg/L at pH 5; >4000 mg/L at pH 9	[5]
Vapor Pressure	5 x 10-15 mm Hg (at 25 °C)	[5]
рКа	4.09 at 20 °C	[5]
log Kow (Octanol-Water Partition Coefficient)	0.85	[8]

Environmental Fate in Soil

The soil compartment is a primary recipient of diclosulam application. Its fate in soil is determined by a combination of biotic and abiotic degradation processes, as well as sorption and mobility.

Aerobic Soil Metabolism and Degradation

Aerobic soil metabolism is a key mechanism for diclosulam degradation.[7] Studies have shown that its dissipation in soil follows a biphasic pattern, with an initial rapid degradation phase.[9]

Degradation Rates:

The persistence of diclosulam in soil is often described by its dissipation time (DT50 and DT90), which is the time required for 50% and 90% of the applied substance to degrade, respectively.



Soil Type/Condition	DT50 (days)	DT90 (days)	Source
Average of nine U.S. and South American soils	28 ± 12	190 ± 91	[1][2]
Four U.S. field sites	13 - 43	-	[9][10]
Soybean cropped soil (three seasons)	5.28 - 8.36	-	
Various edaphoclimatic conditions	16 - 87	-	[7][11]
Black soil (pH 8.14)	28.67 - 29.51	-	[12]
Coastal saline soil (pH 7.92)	30.41 - 34.21	-	[12]
Red and lateritic soil (pH 5.56)	35.42 - 40.14	-	[12]
New alluvial soil (pH 6.85)	40.68 - 43.63	-	[12]

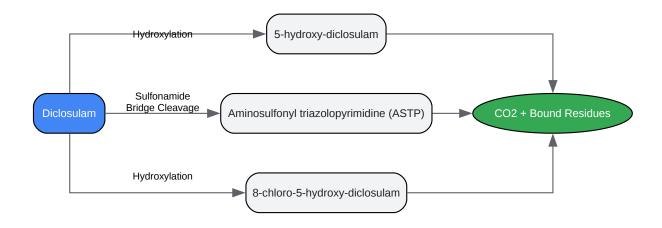
Major Metabolites:

Several key metabolites are formed during the aerobic degradation of diclosulam in soil. The primary degradation pathways involve hydroxylation and cleavage of the sulfonamide bridge.

- 5-hydroxy-diclosulam: Formed through hydroxylation of the triazolopyrimidine ring.[1][2]
- Aminosulfonyl triazolopyrimidine (ASTP): A result of the cleavage of the sulfonamide linkage.
 [1][2]
- 8-chloro-5-hydroxy-diclosulam: Another hydroxylated metabolite.[1][2]

The terminal products of diclosulam metabolism in soil are carbon dioxide (CO2) through mineralization and the formation of bound residues.[1][2]





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Figure 1: Aerobic soil degradation pathway of Diclosulam.

Sorption and Mobility

The mobility of diclosulam in soil, which affects its potential to leach into groundwater, is influenced by its sorption to soil particles. Sorption is described by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Parameter	Value	Soil/Condition	Source
Kd	1.1 L/kg (average)	Six U.S. and South American soils	[1][13]
Kd	0.04 - 9.75 mL g ⁻¹	Different soil types	[8]
Koc	37.93 - 86.20 mL g ⁻¹	Soils with 0% and 1% biochar	[8]

Diclosulam exhibits a low affinity for organic matter, as indicated by its log Kow of 0.85.[8] However, its sorption can be influenced by factors such as soil pH and the presence of materials like biochar and crop straw.[8][14] An increase in soil pH can lead to a higher concentration of diclosulam in the soil solution due to increased solubility, potentially increasing its availability for plant uptake and leaching.[7][9] The sorptivity of diclosulam and its degradates has been observed to increase over time.[1][13]



Environmental Fate in Aquatic Systems Hydrolysis and Photolysis

Hydrolysis and photolysis are important abiotic degradation pathways for pesticides in aquatic environments.

- Hydrolysis: The rate of hydrolysis of diclosulam is highly dependent on pH. It is stable in acidic and neutral conditions but degrades rapidly under alkaline conditions (e.g., pH 9).[7]
 Studies have reported half-lives ranging from 9.62-10.67 days at pH 9.2, 64.05-70.01 days at neutral pH, and 75.26-79.22 days at acidic pH.[9]
- Photodegradation: Photodegradation is generally considered an insignificant pathway for diclosulam degradation in soil.[7] In aqueous solutions, photolytic studies have shown that the residues are highly stable, with stability decreasing as pH decreases.[15]

Ecotoxicity

Diclosulam is classified as very toxic to aquatic life with long-lasting effects.[6] It has a low mammalian toxicity and is considered practically nontoxic to birds, fish, and aquatic invertebrates on an acute basis.[6] However, it is more toxic to aquatic plants and algae.[3]

Experimental Protocols Aerobic Soil Metabolism Study

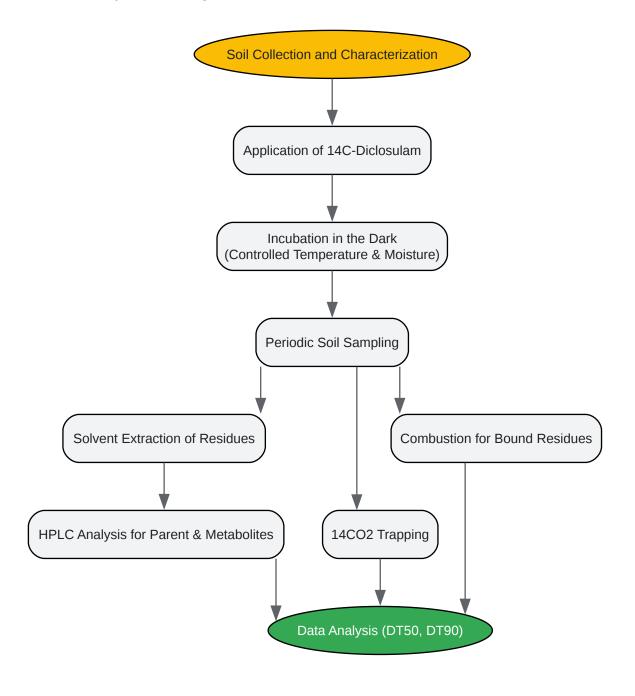
Objective: To determine the rate and products of diclosulam degradation in soil under aerobic conditions.

Methodology:

- Soil Selection: A range of agricultural soils with varying physicochemical properties are selected.
- Application: 14C-labeled diclosulam is applied to the soil samples at a rate equivalent to approximately twice the maximum field application rate (e.g., 0.1 ppm).[1][13]
- Incubation: The treated soils are incubated in the dark at a constant temperature (e.g., 20-25 °C) and moisture level (e.g., 45-75% of field capacity).[1][13]



- Sampling: Soil samples are collected at various time intervals for up to one year.[1]
- Extraction: Residues are extracted from the soil using a sequence of solvents, such as a 0.01 M CaCl2 solution followed by acidified acetone.[1][13]
- Analysis: The extracts are analyzed using techniques like High-Performance Liquid
 Chromatography (HPLC) to identify and quantify the parent compound and its metabolites.
 Mineralization is assessed by trapping and quantifying the evolved 14CO2. Bound residues
 are determined by combusting the extracted soil.





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Figure 2: Experimental workflow for an aerobic soil metabolism study.

Terrestrial Field Dissipation Study

Objective: To determine the dissipation of diclosulam and the formation and decline of its metabolites under field conditions.

Methodology:

- Site Selection: Field sites are chosen to represent different agricultural regions.
- Application: 14C-labeled and non-radiolabeled diclosulam is applied as a pre-emergence broadcast spray at typical field application rates (e.g., 35-37 g a.i./ha).[10]
- Sampling: Soil core samples are collected at various depths and time intervals after application.
- Extraction and Analysis: Soil samples are extracted and analyzed for diclosulam and its metabolites using methods similar to the laboratory studies.

Residue Analysis in Soil and Water

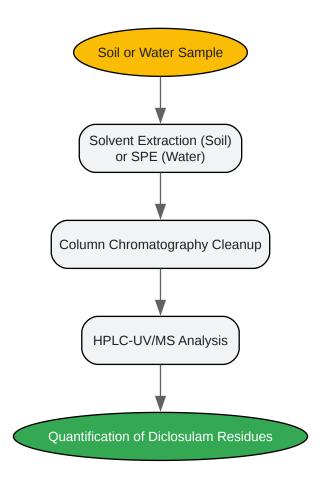
Objective: To quantify the concentration of diclosulam residues in environmental samples.

Methodology:

- Extraction:
 - Soil: Soil samples are typically extracted with a mixture of acetone and water (e.g., 8:2 v/v).[16] The extract is then partitioned with a solvent like dichloromethane.
 - Water: Water samples are passed through a C18 solid-phase extraction (SPE) column to concentrate the residues.[17]
- Cleanup: The extracts may be cleaned up using techniques like column chromatography.



 Quantification: The final extract is analyzed by HPLC with a UV-VIS or mass selective detector.[17][18]



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Figure 3: General workflow for Diclosulam residue analysis.

Conclusion

Diclosulam is moderately persistent in the soil environment, with its degradation being primarily driven by aerobic microbial metabolism. The rate of degradation is influenced by soil properties and climatic conditions. The major degradation products are formed through hydroxylation and cleavage of the sulfonamide bridge. Diclosulam has the potential for mobility in soil, particularly in soils with higher pH. In aquatic systems, its persistence is highly dependent on pH, with rapid degradation occurring under alkaline conditions. While generally having low toxicity to mammals and fish, it is very toxic to aquatic plants. A thorough understanding of these environmental fate characteristics is crucial for the responsible use and management of this herbicide.



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- To cite this document: BenchChem. [Environmental Fate and Degradation of Diclosulam: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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